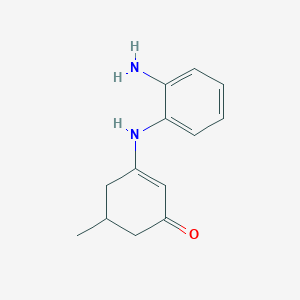

3-((2-Aminophenyl)amino)-5-methylcyclohex-2-EN-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2-Aminophenyl)amino)-5-methylcyclohex-2-EN-1-one, also known as MAMCH, is a synthetic compound that has been studied for its potential applications in scientific research. It is an organic compound that belongs to the class of cyclohexenones, a group of compounds that are characterized by a cyclic structure with a double bond between two carbon atoms. MAMCH has been studied for its potential applications in biochemistry, physiology, and cell biology.

Scientific Research Applications

- Isatin and its derivatives exhibit promising antitumor effects. They have been investigated for their ability to inhibit cancer cell growth and induce apoptosis. Researchers have explored their potential as novel chemotherapeutic agents against various cancer types .

- Isatin derivatives have demonstrated antimicrobial activity against pathogenic microbes. These compounds may serve as leads for developing new antibiotics or antimicrobial agents. Their effectiveness against bacteria, fungi, and other pathogens has been studied .

- Isatin possesses anti-inflammatory properties. It can modulate inflammatory pathways and reduce inflammation. Researchers have explored its potential in managing inflammatory conditions and autoimmune diseases .

- Isatin derivatives have been evaluated for their anticonvulsant effects. These compounds may offer therapeutic options for epilepsy and related disorders by modulating neuronal excitability .

- Isatin and its derivatives exhibit antiviral activity against certain viruses, including HIV. Researchers have investigated their mechanisms of action and explored their potential as antiviral agents .

- Isatin derivatives have been studied for their antioxidant effects. They can scavenge free radicals and protect cells from oxidative damage. These properties may have implications in preventing age-related diseases and oxidative stress-related conditions .

Antitumor Activity

Antimicrobial Properties

Anti-Inflammatory Effects

Anticonvulsant Activity

Antiviral Potential

Oxidative Stress and Antioxidant Properties

In addition to the above areas, isatin has also been explored for its inhibitory effects on enzymes such as urease and α-glucosidase. These findings highlight the compound’s versatility and potential applications in drug development .

properties

IUPAC Name |

3-(2-aminoanilino)-5-methylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-9-6-10(8-11(16)7-9)15-13-5-3-2-4-12(13)14/h2-5,8-9,15H,6-7,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZXYJTMLUYLYID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CC(=O)C1)NC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((2-Aminophenyl)amino)-5-methylcyclohex-2-EN-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2412304.png)

![3-butyl-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2412306.png)

![(1R,5S)-N-(4-chlorobenzyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2412307.png)

![3-(2-Azepan-1-yl-2-oxoethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2412310.png)

![2-chloro-N-{4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}pyridine-3-sulfonamide](/img/structure/B2412315.png)

![N-(4-chlorophenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2412319.png)

![N-[4-(5-bromo-2-thiophenyl)-2-thiazolyl]acetamide](/img/structure/B2412320.png)